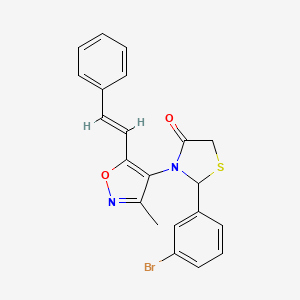
4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thiourea derivative with an α-halo acid under basic conditions.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the thiazolidinone core.
Formation of the Isoxazolyl Moiety: This can be synthesized through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the isoxazolyl moiety.
Reduction: Reduction reactions can occur at the bromophenyl group or the isoxazolyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Isoxazolyl Compounds: Molecules featuring the isoxazolyl moiety with varying functional groups.
Bromophenyl Derivatives: Compounds containing the bromophenyl group with different core structures.
Uniqueness
The uniqueness of 4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
84968-50-3 |
|---|---|
Formule moléculaire |
C21H17BrN2O2S |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-3-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17BrN2O2S/c1-14-20(18(26-23-14)11-10-15-6-3-2-4-7-15)24-19(25)13-27-21(24)16-8-5-9-17(22)12-16/h2-12,21H,13H2,1H3/b11-10+ |
Clé InChI |
FLTCQYJGBVJBLV-ZHACJKMWSA-N |
SMILES isomérique |
CC1=NOC(=C1N2C(SCC2=O)C3=CC(=CC=C3)Br)/C=C/C4=CC=CC=C4 |
SMILES canonique |
CC1=NOC(=C1N2C(SCC2=O)C3=CC(=CC=C3)Br)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


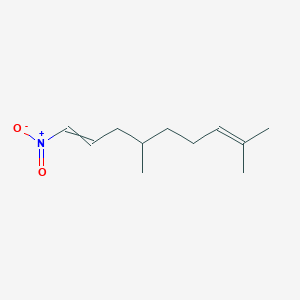

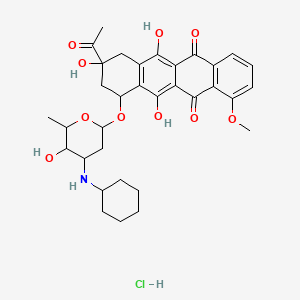
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
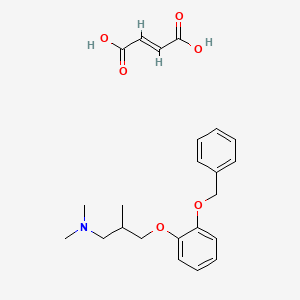

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)
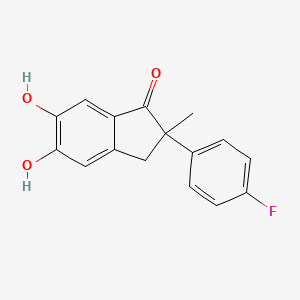
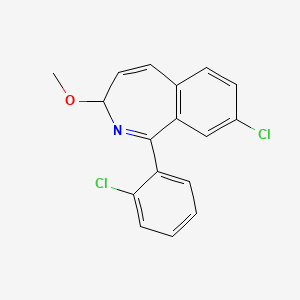
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)

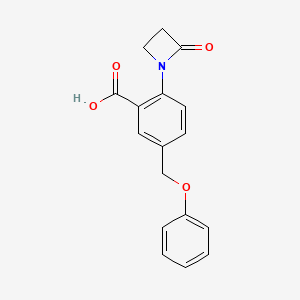
-lambda~5~-phosphane](/img/structure/B14428033.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
